Potassium (tert-butoxymethyl)trifluoroborate
Overview
Description
Potassium (tert-butoxymethyl)trifluoroborate is a useful research compound. Its molecular formula is C5H11BF3KO and its molecular weight is 194.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Potassium (tert-butoxymethyl)trifluoroborate primarily targets aryl halides . Aryl halides are organic compounds in which a halogen atom is attached to an aromatic ring. They play a crucial role in various chemical reactions due to their unique reactivity.
Mode of Action
This compound acts as a nucleophilic boronated coupling reagent . It interacts with its targets (aryl halides) by forming a carbon-carbon (C-C) bond . This bond formation typically occurs in the presence of a catalyst or under thermal conditions .
Biochemical Pathways
The compound is involved in cross-coupling reactions , which are widely used in organic chemistry for the formation of C-C bonds . These reactions are often catalyzed by metals such as copper, rhodium, nickel, or palladium . The downstream effects of these reactions include the synthesis of various organic compounds, which can be used in pharmaceuticals, agrochemicals, and materials science.
Result of Action
The primary result of the action of this compound is the formation of a new C-C bond . This bond formation enables the synthesis of a wide range of organic compounds, contributing to the diversity and complexity of organic chemistry.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of a catalyst and the temperature can significantly affect the compound’s action and efficacy . Additionally, the stability of this compound may be influenced by factors such as pH, temperature, and the presence of other chemicals.
Properties
IUPAC Name |
potassium;trifluoro-[(2-methylpropan-2-yl)oxymethyl]boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BF3O.K/c1-5(2,3)10-4-6(7,8)9;/h4H2,1-3H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEPCFNGTDJTIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](COC(C)(C)C)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BF3KO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670583 | |
Record name | Potassium (tert-butoxymethyl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910251-10-4 | |
Record name | Potassium (tert-butoxymethyl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium (tert-butoxymethyl)trifluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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